4-(1-Ethyl-1H-imidazol-2-yl)butan-2-one is a synthetic organic compound categorized under imidazole derivatives. This compound features a butan-2-one backbone with an ethyl-substituted imidazole ring, which contributes to its unique chemical properties. The compound is recognized by its Chemical Abstracts Service number 1344059-48-8 and has the molecular formula with a molecular weight of 166.22 g/mol .
The compound is typically synthesized in laboratory settings and may also be available from various chemical suppliers. It is primarily used in research applications, particularly in medicinal chemistry and materials science.
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-one belongs to the class of imidazole compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Imidazole derivatives are commonly utilized in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors.
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-one can be accomplished through several methods, typically involving the formation of the imidazole ring followed by the introduction of the butanone group. A common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. This may involve controlling temperature, pressure, and the use of catalysts to facilitate the formation of the desired product. For instance, using solvents such as dimethylformamide (DMF) can enhance solubility and reaction rates.
The molecular structure of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-one can be represented using various structural formulas:
InChI=1S/C9H14N2O/c1-5-11-6-7(3-4-10(5)8)9(12)2/h3-6H,1-2H3
.The compound's molecular weight is 166.22 g/mol, indicating its relatively low molecular mass, which is typical for small organic molecules.
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-one can participate in various chemical reactions:
Common reagents for these reactions include:
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-one exhibits biological activity primarily through its interaction with various molecular targets. The imidazole ring can bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction may lead to significant biochemical effects, contributing to its potential applications in drug development.
While specific physical properties such as boiling point and melting point are not readily available, general characteristics include:
The compound's reactivity profile includes:
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-one has several scientific applications:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3